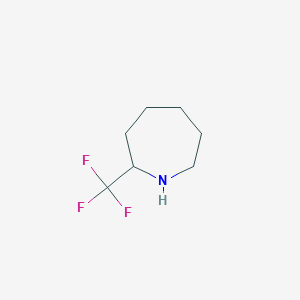

2-(Trifluoromethyl)azepane

Description

Significance of Azepane Ring Systems in Chemical Research

The azepane scaffold, a saturated seven-membered ring containing one nitrogen atom, is a key building block in the synthesis of various pharmaceutical agents. researchgate.netontosight.ai Its unique structural and pharmacological properties have made it a focus of significant research interest. researchgate.net

Azepane and its derivatives are important structural motifs found in a wide array of natural products and biologically active molecules. researchgate.net In fact, the azepane motif is ranked among the top 100 most frequently utilized ring systems in the development of small molecule drugs. researchgate.netresearchgate.net This prevalence is due to the diverse medicinal and pharmaceutical properties associated with this scaffold, including its presence in compounds with potential antidiabetic, anticancer, and antiviral activities. researchgate.net A notable example of a natural product containing an azepane core is the fungal metabolite Balanol, a protein kinase inhibitor. researchgate.netrsc.org Annulated azepane rings, which are fused to other ring systems, are also important, though less common, structural motifs in active pharmaceutical ingredients and natural products. chemistryviews.org The synthesis of functionalized azepane scaffolds is an active area of research, employing methods like diazocarbonyl chemistry to create libraries of potential drug candidates. nih.gov

The exploration of chemical space—the vast ensemble of all possible molecules—is a fundamental goal in drug discovery. The azepane ring system plays a pivotal role in this endeavor by providing a unique three-dimensional framework. This seven-membered ring can adopt non-planar chair and boat conformations, which allows for the presentation of pharmacophoric elements in spatial arrangements that are not accessible with more common five- and six-membered heterocyclic rings.

Despite its potential, the azepane ring is significantly underrepresented in medicinal chemistry libraries compared to its smaller counterparts like piperidine (B6355638) and pyrrolidine (B122466), leaving a large area of three-dimensional chemical space unexplored. manchester.ac.uk Researchers are actively working to address this gap by developing novel synthetic strategies to access unprecedented azepane scaffolds. acs.orgacs.orgnih.gov Investigations using generated databases like GDB-4c have highlighted that much of the unexploited structural diversity in simple drug scaffolds lies within bicyclic systems containing at least one seven-membered ring. acs.orgacs.orgnih.govresearchgate.net These studies underscore the value of exploring chemical space from first principles to design new building blocks for drug discovery. researchgate.net

Importance of Trifluoromethylation in Molecular Design

The introduction of a trifluoromethyl (–CF₃) group into an organic molecule is a widely used and powerful strategy in modern drug design. hovione.com This small functional group can dramatically alter the physicochemical and biological properties of a parent compound. nih.govnih.gov

The significant impact of the trifluoromethyl group on molecular properties has spurred intense competition among chemists to develop efficient, safe, and cost-effective trifluoromethylation methods. hovione.com This has become a prominent topic in organic chemistry, evidenced by a high number of annual scientific publications. hovione.com Contemporary strategies focus on the direct introduction of the –CF₃ group, avoiding the need for pre-functionalized substrates, which is highly desirable for late-stage synthesis in the preparation of new drugs. cas.cnbeilstein-journals.org

A variety of synthetic methods have been developed, including radical, nucleophilic, and electrophilic approaches. beilstein-journals.org Copper-catalyzed trifluoromethylation has gained enormous interest due to its high efficiency and the low cost of the metal. beilstein-journals.orgnih.gov Other prominent methods include palladium-catalyzed cross-coupling reactions and the use of photoredox catalysts, which allow reactions to proceed under mild, room-temperature conditions. wikipedia.org The synthesis of α-trifluoromethyl amines, such as 2-(trifluoromethyl)azepane, is of great importance as the amine group is present in many bioactive compounds. scienceopen.com Specific synthetic routes to trifluoromethylated azepanes have been developed, for instance, through the ring expansion of smaller trifluoromethylated heterocycles like pyrrolidines or aziridines. researchgate.netresearchgate.netscienceopen.comlookchem.comnih.gov

The incorporation of a trifluoromethyl group is a key tool for fine-tuning the properties of organic molecules to optimize their therapeutic potential. nih.gov The –CF₃ group is often used as a bioisostere, replacing a methyl or chloro group to adjust steric and electronic properties or to protect a reactive methyl group from metabolic oxidation. wikipedia.org Its high electronegativity, intermediate between that of fluorine and chlorine, makes trifluoromethyl-substituted compounds strong acids and lowers the basicity of nearby functional groups. wikipedia.org

The introduction of a –CF₃ group significantly impacts several key molecular features critical for drug efficacy. ontosight.airesearchgate.net It can enhance metabolic stability, lipophilicity, membrane permeability, and binding affinity to biological targets. beilstein-journals.orgresearchgate.net For example, the trifluoromethyl group in 2-[2-(Trifluoromethyl)phenyl]azepane hydrochloride enhances the compound's lipophilicity, which may allow it to penetrate biological membranes more effectively.

Table 1: Influence of the Trifluoromethyl Group on Molecular Properties

| Property | Impact of Trifluoromethyl Group | References |

|---|---|---|

| Lipophilicity | Increases lipophilicity, which can improve membrane permeability. | beilstein-journals.orgnih.govresearchgate.net |

| Metabolic Stability | Increases stability by blocking sites susceptible to metabolic oxidation. | nih.govbeilstein-journals.orgwikipedia.orgresearchgate.netfrontiersin.org |

| Binding Affinity | Can enhance binding to target proteins through unique intermolecular interactions. | researchgate.net |

| Electronegativity | High electronegativity influences the electronic properties of the molecule. | ontosight.aiwikipedia.orgtcichemicals.com |

| Acidity/Basicity (pKa) | Increases acidity of nearby protons and decreases basicity of adjacent functional groups. | hovione.comwikipedia.org |

| Bioavailability | Can improve bioavailability by altering the molecule's overall physicochemical profile. | nih.gov |

Table 2: Chemical Compounds Mentioned

| Compound Name | |

|---|---|

| This compound | |

| 2-[2-(Trifluoromethyl)phenyl]azepane hydrochloride | |

| Azepane | |

| Balanol | |

| Piperidine | |

| Pyrrolidine | |

| Trifluoromethanesulfonic acid | |

| Trifluoroacetic acid | |

| Trifluoroethanol | |

| Efavirenz | |

| Fluoxetine | |

| Celecoxib | |

| Sulfoxaflor | |

| Trifluralin | |

| Fluazifop | |

| 1-Tosyl-2-(trifluoromethyl)aziridine (B11849501) | |

| Acrylonitrile | |

| N-benzylated azepane | |

| 1-[[3-(trifluoromethyl)phenyl]methyl]azepane | |

| Benzoylferrocene | |

| 3-(3,4-dimethoxyphenyl)-5-(thiophen-2-yl)isoxazole | |

| Chalcones | |

| Benzotrifluoride | |

| Boron tribromide | |

| (-)-cobactin T |

Structure

2D Structure

3D Structure

Properties

CAS No. |

383128-99-2 |

|---|---|

Molecular Formula |

C7H12F3N |

Molecular Weight |

167.17 |

IUPAC Name |

2-(trifluoromethyl)azepane |

InChI |

InChI=1S/C7H12F3N/c8-7(9,10)6-4-2-1-3-5-11-6/h6,11H,1-5H2 |

InChI Key |

LUTXSAOOFHCLRO-UHFFFAOYSA-N |

SMILES |

C1CCC(NCC1)C(F)(F)F |

Canonical SMILES |

C1CCC(NCC1)C(F)(F)F |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 2 Trifluoromethyl Azepane

Ring Expansion Strategies

Ring expansion reactions represent a powerful and efficient strategy for the synthesis of seven-membered azacycles like azepanes. researchgate.netdntb.gov.ua These methods often start from more readily available five- or six-membered ring precursors, leveraging intramolecular rearrangements to construct the larger azepane core. For the synthesis of 2-(trifluoromethyl)azepane, two prominent strategies involve the rearrangement of pyrrolidine (B122466) and prolinol derivatives via reactive cationic intermediates.

Pyrrolidine Ring Expansion via Bicyclic Azetidinium Intermediates

A highly effective method for synthesizing α-trifluoromethyl azepanes involves the ring expansion of trifluoromethylated pyrrolidines. nih.govacs.org This strategy proceeds through the formation of a bicyclic azetidinium intermediate, which is subsequently opened by a nucleophile in a regioselective manner. nih.govacs.orgresearchgate.net The starting materials for this transformation can be accessed from readily available chiral precursors like L-proline, allowing for the synthesis of enantioenriched products. nih.govacs.org

The key to this methodology is the controlled, regioselective ring-opening of the bicyclic azetidinium intermediate. The presence of the electron-withdrawing trifluoromethyl group directs the nucleophilic attack to the carbon atom distal to the trifluoromethyl group, leading to the formation of the seven-membered azepane ring. nih.govacs.org This high degree of regioselectivity is a critical advantage of the method.

Furthermore, the synthesis is characterized by its high stereoselectivity. When starting from an enantiopure material such as L-proline, the chirality is effectively transferred to the final 4-substituted α-trifluoromethyl azepane product. nih.gov The ring expansion proceeds with high enantiomeric excess, demonstrating a robust and reliable method for producing chiral azepanes. nih.govacs.org This stereochemical control is crucial for applications in medicinal chemistry, where specific stereoisomers often exhibit desired biological activity.

A significant advantage of the bicyclic azetidinium intermediate pathway is its compatibility with a wide range of nucleophiles. nih.govresearchgate.net This versatility allows for the introduction of diverse functional groups at the 4-position of the azepane ring, making it a valuable tool for creating libraries of compounds for structure-activity relationship studies. researchgate.net The successful ring-opening has been demonstrated with various classes of nucleophiles.

A variety of halogen, oxygen, nitrogen, sulfur, and carbon nucleophiles have been successfully employed to trigger this ring rearrangement. nih.govresearchgate.net This results in trifluoromethylated azepanes bearing a diverse array of functionalized side chains. nih.govresearchgate.net The ability to use a broad scope of nucleophiles expands the utility of this synthetic route significantly. researchgate.netresearchgate.net

Table 1: Examples of Nucleophiles in Pyrrolidine Ring Expansion

| Nucleophile Class | Specific Examples | Resulting 4-Substituent |

|---|---|---|

| Oxygen | Alcoholates, Carboxylates | Alkoxy, Acyloxy |

| Nitrogen | Amines, Azides | Amino, Azido |

| Halogen | Halide ions (e.g., from NaI) | Halo |

| Sulfur | Thiolates | Thioether |

| Carbon | Cyanides, Organometallics | Cyano, Alkyl/Aryl |

This table is a representation of the types of nucleophiles used in this reaction based on available literature.

Prolinol Rearrangements via Aziridinium (B1262131) Intermediates

Another sophisticated approach to trifluoromethylated azepanes involves rearrangements that proceed through transient aziridinium intermediates. While the direct rearrangement of prolinol itself is not explicitly detailed for this specific target in the provided context, analogous ring expansion strategies starting from chiral precursors and involving aziridinium ions are well-established for creating substituted azaheterocycles. frontiersin.orgresearchgate.net These reactions are noted for their ability to control stereochemistry and regiochemistry.

The synthesis of enantioenriched 2-(trifluoromethyl)azepanes is a key objective, and strategies involving aziridinium intermediates are well-suited for this purpose. By starting with optically active precursors, such as derivatives of chiral amino acids, the stereochemical integrity can be maintained throughout the reaction sequence. The formation of the aziridinium ion and its subsequent ring-opening can be highly stereospecific, leading to the desired enantioenriched azepane. chemrxiv.org The transfer of chirality from a starting material like L-proline to the final azepane product has been shown to proceed with high enantiomeric excess. nih.govacs.org

The success of ring expansions via aziridinium intermediates hinges on the ability to control the regioselectivity of the ring-opening step. frontiersin.orgnih.gov The substitution pattern on the aziridinium ring, including the presence of the trifluoromethyl group, as well as the choice of nucleophile and reaction conditions, dictates which C-N bond is cleaved. frontiersin.org

In the context of forming a seven-membered ring from a smaller ring precursor, the reaction must be designed to favor the desired bond cleavage and intramolecular cyclization pathway. The process can be highly diastereoselective, yielding specific stereoisomers of the substituted azepane. rsc.org The regiochemical outcome is influenced by electronic and steric factors, with nucleophilic attack often occurring at the less hindered carbon or the carbon that can best stabilize a positive charge in the transition state. frontiersin.org

Table 2: Factors Influencing Aziridinium Ring Opening

| Factor | Influence on Selectivity |

|---|---|

| Substituents | Electron-withdrawing groups (e.g., -CF3) can direct nucleophilic attack. Steric hindrance can block attack at certain positions. |

| Nucleophile | "Hard" vs. "soft" nucleophiles can exhibit different regiochemical preferences. |

| Catalyst/Acid | Lewis or Brønsted acids activate the aziridine (B145994), influencing the transition state and regioselectivity of the opening. nih.gov |

| Solvent | The polarity and coordinating ability of the solvent can stabilize intermediates and influence reaction pathways. |

This table summarizes general principles governing the regioselectivity of aziridinium ring-opening reactions.

Expansion from Aziridine Derivatives

The expansion of the strained three-membered aziridine ring provides a powerful and versatile route for the synthesis of larger nitrogen-containing heterocycles, including the seven-membered azepane ring system.

A notable strategy for the synthesis of functionalized trifluoromethylated azepanes commences with the generation and alkylation of the 1-tosyl-2-(trifluoromethyl)aziridin-2-yl anion. This method involves a novel ring-expansion protocol that allows for the construction of the azepane skeleton. nih.govnih.gov

The process is initiated by the deprotonation of 1-tosyl-2-(trifluoromethyl)aziridine (B11849501) at the C2 position, forming a stabilized anion. This anion is then reacted with ω,ω'-dihaloalkanes, such as 1-bromo-4-chlorobutane, to introduce an alkyl chain bearing a terminal halide. The subsequent ring expansion is triggered by a variety of nucleophiles, including halides, oxygen, nitrogen, sulfur, and carbon nucleophiles. This ring rearrangement leads to the formation of 3-substituted-2-(trifluoromethyl)azepanes. nih.govnih.gov

The reaction conditions and yields for the key alkylation and ring-expansion steps are summarized in the following table:

| Starting Material | Alkylating Agent | Nucleophile | Product | Yield (%) |

| 1-Tosyl-2-(trifluoromethyl)aziridine | 1-bromo-4-chlorobutane | Various | 3-substituted-2-(trifluoromethyl)azepanes | Moderate to Good |

Data compiled from studies on the ring expansion of 2-(trifluoromethyl)aziridines.

This methodology offers a versatile approach to a range of functionalized 2-(trifluoromethyl)azepanes, with the nature of the substituent at the 3-position being determined by the choice of the nucleophile used in the ring-expansion step.

Tandem reactions involving cycloadditions of aziridine derivatives represent a conceptually elegant and efficient strategy for the construction of complex heterocyclic systems, including azepanes. While the direct application of a tandem cycloaddition of a 2-(trifluoromethyl)aziridine derivative to form this compound is not extensively documented in the reviewed literature, the principles of such reactions suggest a potential synthetic route.

Dearomative Ring Expansion Strategies

Photochemical N-Insertion from Nitroarenes

A photochemical strategy offers a direct, two-step pathway to synthesize complex azepanes from simple nitroarenes. nih.gov This method is centered on the conversion of a nitro group into a singlet nitrene, which is mediated by blue light at room temperature. nih.govresearchgate.net The process transforms the six-membered benzene (B151609) ring of the nitroarene into a seven-membered 3H-azepine ring system through a dearomative ring expansion. nih.govresearchgate.net

The initial deoxygenation of the nitroarene and subsequent ring expansion yields the 3H-azepine intermediate. researchgate.net This intermediate can then be subjected to hydrogenolysis to afford the saturated azepane heterocycle. nih.govresearchgate.net This approach is significant as it provides access to the underrepresented azepane core, expanding the available three-dimensional chemical space for drug discovery. nih.gov

Selective Incorporation of Substitution Patterns

The dearomative ring expansion of nitroarenes allows for the synthesis of polysubstituted azepanes. The substitution pattern on the final azepane ring is dictated by the position of the substituents on the initial nitroarene. For instance, meta-substituted nitroarenes can lead to C3- and/or C4-functionalized azepanes, as the nitrogen insertion can occur via two different pathways. researchgate.net This strategy has been used to create various azepane analogues of existing piperidine-based drugs. nih.gov

Multistep Synthetic Sequences

Multistep synthetic strategies provide another important avenue for the creation of functionalized trifluoromethyl-azepanes. One such method begins with 1-tosyl-2-(trifluoromethyl)aziridine. nih.govlookchem.com This process involves the generation and alkylation of the 1-tosyl-2-(trifluoromethyl)aziridin-2-yl anion with ω,ω'-dihaloalkanes. nih.govlookchem.com

Following the alkylation, a novel ring-expansion protocol is employed. This rearrangement can be triggered by a variety of nucleophiles, including halogen, oxygen, nitrogen, sulfur, and carbon nucleophiles. nih.govlookchem.com The result is the formation of CF₃-azaheterocycles, such as 3-CF₃-azepanes, which bear diverse functionalized side chains. nih.govlookchem.com Another approach involves the stereospecific ring expansion of trifluoromethylated pyrrolidines to yield enantioenriched 2-(trifluoromethyl)azepanes. scienceopen.com

Preparation of Enantiopure Azepane-2-Carboxylic Acids from Amino Acid Precursors

A robust strategy for the synthesis of enantiopure 7-substituted azepane-2-carboxylic acids utilizes (S)-glutamic acid as a chiral starting material. This approach leverages the inherent stereochemistry of the amino acid to establish the stereocenter at the 2-position of the azepane ring.

A significant advantage of this methodology is the ability to introduce diversity at the 7-position of the azepane ring by varying the structure of the β-keto phosphonate (B1237965). For instance, employing a β-keto phosphonate derived from another amino acid allows for the introduction of an amino function at the 7-position, providing an orthogonal chemical handle for further functionalization.

Table 1: Synthesis of Enantiopure 7-Substituted Azepane-2-Carboxylic Acids

| Starting Material | Key Reagents | Key Transformations | Product | Diastereomeric Ratio |

|---|

Palladium-Catalyzed Ring Expansion of Spirocyclopropanes

An innovative approach to the synthesis of functionalized azepanes involves a palladium(0)-catalyzed rearrangement of piperidines bearing a spirocyclopropane ring. This ring expansion reaction provides access to a variety of substituted caprolactams and azepanes in good to excellent yields.

The reaction proceeds via an initial oxidative addition of the distal carbon-carbon bond of the cyclopropane (B1198618) ring to the palladium(0) catalyst. This step is driven by the relief of ring strain inherent to the spirocyclopropane system. The resulting palladacyclobutane intermediate then undergoes further rearrangement to afford the seven-membered azepane ring.

Experimental and computational mechanistic studies have provided insight into this transformation, confirming the oxidative addition of the distal C-C bond as a key step in the catalytic cycle. The versatility of this method allows for the synthesis of a range of functionalized azepane products, making it a valuable tool for the construction of this important heterocyclic motif.

Table 2: Palladium-Catalyzed Ring Expansion for Azepane Synthesis

| Substrate | Catalyst | Reaction Type | Product | Yield |

|---|

Reactivity and Derivatization Chemistry of 2 Trifluoromethyl Azepane Systems

Transformative Reactions of Azepane Core

The seven-membered azepane ring, particularly when substituted with a trifluoromethyl group, provides a unique platform for a variety of chemical transformations. Its conformational flexibility and the electronic effects of the CF3 group allow for specific and controlled reactions. smolecule.com

Oxidation of Substituted 2-(Trifluoromethyl)azepanes

Substituted 2-(trifluoromethyl)azepanes can undergo oxidation reactions to yield corresponding N-oxides. smolecule.com Common oxidizing agents used for this transformation include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA). The reaction typically involves the direct oxidation of the nitrogen atom within the azepane ring.

| Oxidizing Agent | Product | Reference |

| Hydrogen Peroxide | N-oxide | |

| m-Chloroperbenzoic Acid (m-CPBA) | N-oxide | |

| Potassium Permanganate | N-oxide or Ketone | smolecule.com |

| Chromium Trioxide | N-oxide or Ketone | smolecule.com |

Nucleophilic Attack and Ring Opening of Intermediates

The azepane ring system, influenced by the trifluoromethyl group, can be susceptible to nucleophilic attack, sometimes leading to ring-opening of intermediates. For instance, the reaction of 1-tosyl-2-(trifluoromethyl)aziridine (B11849501) with various nucleophiles can lead to intermediates that undergo intramolecular nucleophilic substitution to form functionalized azepanes. researchgate.net The high reactivity of such intermediates is attributed to the presence of both the trifluoromethyl and N-tosyl groups. researchgate.net

A variety of nucleophiles, including halogen, oxygen, nitrogen, sulfur, and carbon-based nucleophiles, can be employed to initiate these ring-rearrangement reactions, resulting in trifluoromethylated azaheterocycles with diverse functionalized side chains. lookchem.com The regioselectivity of the nucleophilic attack is often controlled by the electronic and steric properties of the trifluoromethyl group. mdpi.com

Functional Group Interconversions and Modifications

The 2-(trifluoromethyl)azepane scaffold allows for a wide range of functional group interconversions and modifications, enabling the synthesis of a diverse library of compounds.

Introduction of Diverse Functionalities on Azepane Scaffolds

The functionalization of the azepane scaffold is a key strategy for developing new bioactive molecules. nih.gov Various functional groups can be introduced onto the azepane ring to create complex architectures. researchgate.net For example, a one-pot photoenzymatic synthesis has been developed for N-Boc-4-amino/hydroxy-azepane, demonstrating a method for introducing amino and hydroxyl groups. acs.org This process combines photochemical oxyfunctionalization with a stereoselective enzymatic transamination or carbonyl reduction. acs.org

Furthermore, copper(I)-catalyzed tandem amination/cyclization reactions of functionalized allenynes with primary and secondary amines have been developed to produce trifluoromethyl-substituted azepine-2-carboxylates. nih.gov This method allows for the introduction of both an amino group and a carboxylate functionality. nih.gov The derivatization of the azepane scaffold can also be achieved through late-stage functionalization, such as electrophilic aromatic bromination, which can then serve as a handle for further modifications like Suzuki couplings. chemrxiv.org

| Reaction Type | Reagents/Catalysts | Functionality Introduced | Reference |

| Photoenzymatic Synthesis | Photo-organo catalyst, Amine-transaminase (ATA) or Keto reductase (KRED) | Amino, Hydroxyl | acs.org |

| Copper-Catalyzed Tandem Reaction | Cu(I) catalyst, Primary/Secondary Amines | Amino, Carboxylate | nih.gov |

| Electrophilic Aromatic Bromination | Brominating agent | Bromo | chemrxiv.org |

| Suzuki Coupling | Palladium catalyst, Boronic acid/ester | Aryl/Vinyl | chemrxiv.org |

Palladium-Catalyzed Hydrogenolysis in Trifluoromethylated Systems

Palladium-catalyzed hydrogenolysis is a valuable method for the selective removal of protecting groups or chiral auxiliaries in trifluoromethylated systems. researchgate.net This reaction allows for the deprotection of functional groups under relatively mild conditions, preserving the integrity of the trifluoromethylated azepane core. For instance, a chiral auxiliary can be selectively removed from a molecule containing a trifluoromethyl group using palladium-catalyzed hydrogenolysis. researchgate.net

Formation of Complex Ring Systems

The this compound scaffold can serve as a building block for the synthesis of more complex, polycyclic ring systems. Ring-expansion reactions are a notable strategy for constructing azepane rings from smaller heterocyclic precursors. For example, 2-(4-chlorobutyl)-1-tosyl-2-(trifluoromethyl)aziridine can undergo ring-expansion to form azepanes. researchgate.net Another approach involves the ring expansion of pyrrolidines to synthesize 4-substituted α-trifluoromethyl azepanes. researchgate.net This transformation proceeds through a bicyclic azetidinium intermediate, and the regioselectivity of the nucleophilic attack is directed by the trifluoromethyl group. researchgate.net

Furthermore, palladium-catalyzed allylic amine rearrangements can facilitate the two-carbon ring expansion of 2-alkenyl pyrrolidines to their corresponding azepane counterparts. researchgate.net These methods provide access to diverse and complex azepane-containing scaffolds that would be challenging to synthesize through traditional methods. researchgate.net The formation of spiro-annulated azepanes is another strategy to create conformationally constrained and complex molecular architectures. researchgate.net

Synthesis of Fused-Ring Azepane Derivatives

The synthesis of fused-ring systems incorporating the this compound moiety is a significant area of research, driven by the potential for creating novel molecular architectures with unique biological activities. Various synthetic strategies have been developed to construct these complex structures, often involving multi-step sequences or catalytic cascade reactions.

One prominent method involves the ring expansion of smaller nitrogen-containing rings. For instance, 4-substituted α-trifluoromethyl azepanes can be synthesized from L-proline through a process that involves the regioselective ring-opening of a bicyclic azetidinium intermediate, followed by a ring expansion where the trifluoromethyl group directs the regioselectivity. researchgate.net This approach allows for the transfer of chirality from the starting material to the final azepane product with high enantiomeric excess. researchgate.net

Another powerful strategy for creating fused azepine derivatives is through transition metal-catalyzed reactions. A general method for the formation of fused dihydroazepine derivatives utilizes a sequential rhodium(II)-catalyzed cyclopropanation and a 1-aza-Cope rearrangement starting from 1-sulfonyl-1,2,3-triazoles that have a tethered diene. nih.gov This process is highly diastereoselective and proceeds through a transient 1-imino-2-vinylcyclopropane intermediate to yield the fused dihydroazepine products in moderate to excellent yields. nih.gov

The classic Beckmann rearrangement has also been employed for the synthesis of fused azepanes. Starting from dihydroquinolinone, a stereoselective reaction with hydroxylamine (B1172632) forms an E-oxime. acs.org After tosylation, a Beckmann rearrangement provides a lactam, which is subsequently reduced to the corresponding pyridinoazepane. acs.org Further transformations, including trifluoroacetylation and hydrogenation, lead to cis-fused piperidine (B6355638) rings, demonstrating a multi-step pathway to complex fused systems. acs.org Similarly, a Schmidt reaction has been used as an alternative to the Beckmann rearrangement for the synthesis of a trans-fused (7,7)-diamine system. acs.org

Gold(I)-catalyzed asymmetric cyclopropanation followed by C-C bond cleavage and a Wagner-Meerwein rearrangement of 1,6-yne-methylenecyclopropanes has been developed to synthesize azepine-fused cyclobutanes, specifically 3-azabicyclo[5.2.0]nonadiene derivatives. pku.edu.cn This method is notable for overcoming the challenge of chirality loss typically associated with the Wagner-Meerwein rearrangement. pku.edu.cn

Table 1: Selected Methods for the Synthesis of Fused-Ring Azepane Derivatives

| Starting Material | Key Reaction | Product Type | Catalyst/Reagents | Ref. |

|---|---|---|---|---|

| Trifluoromethyl pyrrolidines | Ring Expansion | 4-Substituted α-trifluoromethyl azepanes | Various nucleophiles | researchgate.net |

| Dienyl-tethered 1-sulfonyl-1,2,3-triazoles | Intramolecular Cyclopropanation / 1-Aza-Cope Rearrangement | Fused 2,5-dihydro[1H]azepines | Rh(II) catalyst | nih.gov |

| Dihydroquinolinone | Beckmann Rearrangement | Fused (6,7)-diamines | Hydroxylamine, TsCl, LiAlH4, Rh/C | acs.org |

| 1,6-Yne-methylenecyclopropanes | Asymmetric Cyclopropanation / C-C Cleavage / Wagner-Meerwein Rearrangement | Azepine-fused cyclobutanes | Gold(I) catalyst with chiral ligand | pku.edu.cn |

Construction of Spirocyclic Azepane Systems

The construction of spirocyclic systems where a carbon atom is shared between the azepane ring and another cyclic moiety represents a significant synthetic challenge and an opportunity to access structurally diverse molecules. The trifluoromethyl group on the azepane ring can influence the reactivity and stereochemical outcome of these synthetic transformations.

A key strategy for synthesizing spirocyclic azepanes involves cycloaddition reactions. Specifically, the stereoselective synthesis of spirocyclic oxindoles containing a trifluoromethyl group and a seven-membered azepane ring has been achieved. nih.gov This approach utilizes N-2,2,2-trifluoroethylisatin ketimines, which act as 1,3-dipoles in cycloaddition reactions. nih.govrsc.org

One notable example is the asymmetric [3+2] cycloaddition catalyzed by a dinuclear zinc complex, which allows for the rapid construction of CF3-containing chiral spiro[benzofuran-pyrrolidine] derivatives. rsc.org While this example leads to a five-membered spiro-fused ring, the underlying principle of using trifluoromethylated imines as synthons is crucial. More directly related to azepanes, the functionalization of the azepane core itself can lead to spirocycles. For instance, the generation of an azomethine ylide from the azepane can be followed by a 1,3-dipolar cycloaddition to create spirooxindoles that incorporate a 1-azabicyclo[5.3.0]decane moiety. rsc.org

A highly efficient method for constructing spirocyclic oxindoles with an embedded trifluoromethyl group and an azepane ring involves a [4+3] cycloaddition reaction. nih.gov This reaction, facilitated by a proline-derived organocatalyst in the presence of benzoic acid, reacts various α,β-unsaturated aldehydes with N-2,2,2-trifluoroethylisatin ketimines. nih.gov This method produces a wide range of structurally functionalized spirocyclic oxindoles in moderate to excellent yields and with good to excellent enantioselectivity. nih.gov The reaction is tolerant of various aromatic and heteroaromatic substituents on the α,β-unsaturated aldehyde, consistently providing high enantioselectivity. nih.gov

Table 2: Organocatalytic Asymmetric [4+3] Cycloaddition for Spirocyclic Azepane Synthesis

| α,β-Unsaturated Aldehyde Substituent (β-position) | Catalyst System | Yield | Enantioselectivity (ee) | Ref. |

|---|---|---|---|---|

| Aromatic | 20 mol% proline-derived organocatalyst C-8, 20 mol% benzoic acid | Moderate to Excellent | High to Excellent | nih.gov |

| Heteroaromatic | 20 mol% proline-derived organocatalyst C-8, 20 mol% benzoic acid | Moderate to Excellent | High to Excellent | nih.gov |

| Alkyl | 20 mol% proline-derived organocatalyst C-8, 20 mol% benzoic acid | Reduced Reactivity | Not specified | nih.gov |

These findings underscore the utility of cycloaddition strategies in the derivatization of this compound systems, providing access to complex spirocyclic architectures with a high degree of stereocontrol. nih.gov

Stereochemical Control in 2 Trifluoromethyl Azepane Synthesis

Enantioselective Methodologies

The enantioselective synthesis of 2-(trifluoromethyl)azepanes is crucial for the development of new chiral entities with potential applications in medicinal chemistry and materials science. Methodologies to achieve this goal have primarily focused on the use of chiral auxiliaries and organocatalytic asymmetric transformations.

The use of chiral auxiliaries is a classical yet effective strategy for inducing stereoselectivity in a reaction. In the context of 2-(trifluoromethyl)azepane synthesis, chiral auxiliaries derived from readily available chiral pool sources can be temporarily incorporated into the reacting substrate to direct the formation of a specific stereoisomer. After the desired stereocenter is set, the auxiliary is cleaved to afford the enantiomerically enriched product. While this approach is powerful, its application to the direct synthesis of 2-(trifluoromethyl)azepanes is not extensively documented in dedicated studies. However, the principles are well-established in asymmetric synthesis. For instance, Evans' chiral auxiliaries have been instrumental in the stereoselective synthesis of various nitrogen-containing heterocycles. pwr.edu.pl The general concept involves the attachment of a chiral auxiliary to a precursor molecule, followed by a cyclization or ring-expansion step where the auxiliary dictates the facial selectivity of the key bond formation, and subsequent removal of the auxiliary.

Organocatalysis has emerged as a powerful tool for the asymmetric synthesis of complex molecules, offering a metal-free alternative to traditional catalysis. vulcanchem.com In the realm of this compound synthesis, organocatalytic strategies have been explored, particularly through cycloaddition reactions.

One notable example involves the highly asymmetric [3+4] cycloaddition of N-2,2,2-trifluoroethylisatin ketimines with α-vinylenals, catalyzed by prolinol silyl (B83357) ethers. mdpi.com This methodology provides access to CF3-containing spirooxindole derivatives that incorporate an azepane motif with excellent stereoselectivities. mdpi.com While not directly yielding a simple this compound, this approach demonstrates the potential of organocatalysis in constructing the trifluoromethylated azepane core with high enantiocontrol. The reaction proceeds through the formation of a chiral enamine intermediate from the α-vinylenal and the prolinol silyl ether catalyst, which then undergoes a stereoselective [3+4] cycloaddition with the ketimine.

Table 1: Organocatalytic Asymmetric Synthesis of Azepane-Containing Spirooxindoles mdpi.com

| Entry | α-Vinyenal | Product | Yield (%) | dr | ee (%) |

| 1 | Cinnamaldehyde derivative | Spirooxindole-azepane | 90 | >19:1 | 96 |

| 2 | Crotonaldehyde derivative | Spirooxindole-azepane | 85 | >19:1 | 92 |

| 3 | Furyl-substituted vinylenal | Spirooxindole-azepane | 88 | >19:1 | 94 |

dr = diastereomeric ratio, ee = enantiomeric excess

Diastereoselective Strategies

Diastereoselective methods are pivotal in controlling the relative stereochemistry of multiple stereocenters within the this compound scaffold. These strategies often leverage the inherent stereochemistry of a starting material or the formation of rigid, stereochemically defined intermediates to guide the introduction of new stereocenters.

A highly successful and stereospecific approach for the synthesis of enantioenriched 3-substituted 2-(trifluoromethyl)piperidines and 4-substituted 2-(trifluoromethyl)azepanes involves the ring expansion of trifluoromethylated pyrrolidines. scienceopen.com This strategy relies on the formation of a bicyclic azetidinium or aziridinium (B1262131) intermediate, which undergoes a regioselective and stereospecific ring-opening upon attack by a nucleophile.

The synthesis of 4-substituted α-trifluoromethyl azepanes commences from L-proline, a readily available chiral starting material. acs.org The key step is the ring expansion of a trifluoromethylated pyrrolidine (B122466) derivative, which proceeds through a bicyclic azetidinium intermediate. acs.orgresearchgate.netresearchgate.net The presence of the electron-withdrawing trifluoromethyl group directs the regioselective attack of the nucleophile to the carbon atom that results in the formation of the seven-membered azepane ring. acs.org The stereochemistry of the starting pyrrolidine is effectively transferred to the resulting azepane with high fidelity. acs.orgresearchgate.net This method allows for the synthesis of a variety of optically active cis- and trans-2,4-disubstituted azepanes by varying the nucleophile and the stereochemistry of the pyrrolidine precursor. researchgate.net

Similarly, bicyclic aziridinium intermediates, generated from trifluoromethyl-substituted prolinols, serve as key intermediates in the synthesis of 3-substituted 2-(trifluoromethyl)piperidines. acs.org The ring-opening of this strained three-membered ring by various nucleophiles is both regio- and diastereoselective, with the trifluoromethyl group playing a crucial role in directing the outcome of the reaction. acs.org While this specific example leads to piperidines, the underlying principle of using strained bicyclic intermediates is applicable to the synthesis of larger rings like azepanes.

Table 2: Synthesis of 4-Substituted α-Trifluoromethyl Azepanes via Ring Expansion acs.org

| Entry | Nucleophile | Product Stereochemistry | Yield (%) | ee (%) |

| 1 | Benzylamine | cis | 85 | >99 |

| 2 | Sodium azide | cis | 78 | >99 |

| 3 | Methanol | trans | 92 | >99 |

| 4 | Phenol | trans | 88 | >99 |

ee = enantiomeric excess

The intramolecular Mannich reaction is a powerful C-C bond-forming reaction for the construction of nitrogen-containing heterocycles. mdpi.com This reaction involves the cyclization of an amino-aldehyde or amino-ketone precursor, often proceeding through an iminium ion intermediate. While the application of this methodology to the direct synthesis of chiral trifluoromethylated azepanes is not extensively reported, related transformations for the synthesis of trifluoromethylated piperidines highlight its potential. mdpi.com

In a diastereoselective synthesis of 2-trifluoromethylpiperidines, an intramolecular Mannich reaction starting from a trifluoromethyl amine has been utilized. mdpi.com The condensation of the amine with an aldehyde generates an imine, which upon treatment with acid forms an iminium intermediate that undergoes cyclization. The diastereoselectivity of this process can be controlled by the reaction conditions and the nature of the substituents. mdpi.com The extension of this methodology to homologous precursors could provide a viable route to diastereomerically enriched 2-(trifluoromethyl)azepanes.

Chirality Transfer Principles

The principle of chirality transfer is fundamental to many of the stereoselective syntheses of this compound. This concept involves the transmission of stereochemical information from a chiral starting material or a chiral auxiliary to the final product.

Transfer from Starting Materials to Azepane Products

A notable strategy for the synthesis of enantioenriched 4-substituted α-trifluoromethyl azepanes involves a ring expansion of trifluoromethyl-substituted pyrrolidines. nih.govacs.org This approach has demonstrated a high degree of stereochemical transfer from a chiral starting material, such as L-proline, to the final azepane product. nih.govresearchgate.net

The synthesis commences with the conversion of L-proline into a chiral trifluoromethyl-substituted pyrrolidine intermediate. nih.gov This key intermediate then undergoes a ring expansion to form the azepane ring. The chirality established in the pyrrolidine precursor is effectively maintained throughout the transformation, leading to the formation of the this compound with high enantiomeric excess. nih.govresearchgate.net This demonstrates a robust method for controlling the absolute stereochemistry of the final product.

The efficiency of this chirality transfer is highlighted in the synthesis of various 4-substituted 2-(trifluoromethyl)azepanes, where different nucleophiles are used to introduce the C4 substituent. The high enantiomeric excesses observed in the final products underscore the conservation of the initial stereochemistry from L-proline.

Table 1: Stereochemical Transfer in the Synthesis of 4-Substituted 2-(Trifluoromethyl)azepanes from L-proline

| Starting Material | Key Intermediate | Nucleophile | Azepane Product | Enantiomeric Excess (ee) |

|---|---|---|---|---|

| L-proline | Chiral trifluoromethyl pyrrolidine | Various Nucleophiles | 4-Substituted this compound | High |

Data derived from research on the synthesis of enantioenriched azepanes. nih.govresearchgate.net

Role of the Trifluoromethyl Group in Inducing Selectivity

The trifluoromethyl (CF3) group plays a pivotal role in directing the stereochemical and regiochemical outcome of the synthesis of 2-(trifluoromethyl)azepanes, particularly in ring-expansion reactions. nih.govresearchgate.net Its strong electron-withdrawing nature and steric bulk influence the reactivity of adjacent functional groups and intermediates.

In the synthesis of 4-substituted α-trifluoromethyl azepanes via the ring expansion of trifluoromethyl pyrrolidines, the CF3 group is instrumental in inducing the regioselectivity of the key ring-opening step of a bicyclic azetidinium intermediate. nih.govresearchgate.net The nucleophilic attack occurs preferentially at a specific position due to the electronic and steric influence of the trifluoromethyl group, leading to the desired substituted pyrrolidine precursor for the subsequent ring expansion. nih.gov

This directing effect is crucial for the successful and selective formation of the 4-substituted azepane structure. Without the influence of the trifluoromethyl group, the regioselectivity of the ring-opening could be compromised, leading to a mixture of products. The ability of the CF3 group to control the reaction pathway is a key element in the stereocontrolled synthesis of these complex heterocyclic structures. nih.govresearchgate.net

Table 2: Influence of the Trifluoromethyl Group on Reaction Selectivity

| Reaction Step | Intermediate | Role of Trifluoromethyl Group | Outcome |

|---|---|---|---|

| Ring-opening of bicyclic azetidinium | Bicyclic azetidinium intermediate | Induces regioselectivity of nucleophilic attack | Formation of the desired substituted pyrrolidine precursor |

This table illustrates the directing effect of the trifluoromethyl group in the synthesis of 2-(trifluoromethyl)azepanes. nih.govresearchgate.net

Computational and Theoretical Investigations of 2 Trifluoromethyl Azepane

Mechanistic Elucidation of Synthetic Pathways

Computational modeling plays a crucial role in mapping the reaction landscapes for the synthesis of 2-(trifluoromethyl)azepane. Synthetic routes often involve complex rearrangements and cyclization reactions where experimental characterization of transient species is challenging. Theoretical calculations provide a window into these processes at a molecular level.

The synthesis of trifluoromethylated azaheterocycles, including azepanes, frequently proceeds through ring-expansion strategies, for instance, from substituted pyrrolidines or aziridines. researchgate.netresearchgate.net Density Functional Theory (DFT) computations have been instrumental in elucidating the mechanisms of these transformations. For example, one described pathway involves the ring-expansion of a 2-(4-chlorobutyl)-1-tosyl-2-(trifluoromethyl)aziridine, where mechanistic studies and DFT computations suggest the reaction proceeds via the formation of a reactive vinyl aziridinium (B1262131) ylide intermediate. researchgate.net

In related syntheses, such as the coupling of an azepane nucleus with a trifluoromethyl-substituted benzyl (B1604629) group, computational studies have characterized the transition states for the nucleophilic substitution reaction. smolecule.com These models reveal a concerted mechanism with a well-defined transition state geometry, characterized by the partial formation of the nitrogen-carbon bond and the simultaneous elongation of the bond to the leaving group. smolecule.com The strong electron-withdrawing nature of the trifluoromethyl group significantly influences the electronic properties of the reacting system, lowering the energy of the transition state for nucleophilic attack. smolecule.com

Further insights come from quantum chemical analyses of ring-closure reactions to form other azaheterocycles. acs.org These studies show that the feasibility and selectivity of a ring closure are highly dependent on the geometry of the transition state, specifically the angle of attack of the nucleophile. acs.org In ideal SN2 transition states, this angle is approximately 180°, and deviations from this ideal geometry, as enforced by the cyclic nature of the transition state, can dictate the preferred reaction pathway. acs.org Visible-light-induced radical cascade reactions represent another modern approach to forming trifluoromethylated aza-heterocycles, with proposed mechanisms involving a sequence of radical intermediates that can be modeled computationally. mdpi.com

A summary of calculated activation energies for a related azepane synthesis is presented below.

| Nucleophile | Activation Energy (kJ/mol) |

| Azepane | 38.7 - 46.8 |

| Data pertains to the synthesis of 2-(3-(Trifluoromethyl)benzyl)azepane and varies based on specific reaction conditions and substitution patterns. smolecule.com |

Computational methods are particularly powerful in explaining and predicting the stereochemical outcome of synthetic reactions. For the synthesis of chiral trifluoromethylated heterocycles, DFT calculations can elucidate the origins of enantioselectivity. researchgate.net In the asymmetric synthesis of azepine-fused systems, for example, DFT has been used to demonstrate how the chirality from a catalyst or starting material is transferred to the final product, even through intermediates like planar carbocations where chirality is temporarily lost. pku.edu.cn The calculations can identify the key bond-forming step that determines the final stereochemistry and explain why one diastereomeric pathway is favored over another. pku.edu.cn

This predictive power is also evident in trienamine-catalyzed cycloaddition reactions used to construct complex chiral frameworks containing trifluoromethyl groups. rsc.org DFT studies have successfully rationalized the observed high regio- and stereoselectivity in these reactions. rsc.org Similarly, in desymmetrization reactions that produce chiral trifluoromethylated molecules, theoretical calculations can reveal the non-covalent interactions, such as anion-binding interactions, within the catalyst-substrate complex that are responsible for the high observed selectivities. d-nb.info

Conformational Analysis and Ring Flexibility Studies

The seven-membered azepane ring is inherently flexible, capable of existing in multiple conformations with relatively low energy barriers for interconversion. researchgate.net This flexibility is a critical determinant of a molecule's biological activity and physical properties. Computational studies, often in conjunction with experimental techniques like NMR spectroscopy, are vital for exploring the conformational landscape of azepane and its derivatives. researchgate.netrsc.org

High-level electronic structure calculations have been performed to conduct a holistic conformational analysis of the parent azepane ring. nih.gov These studies have identified the twist-chair conformation as the most stable energetic minimum on the potential energy surface. nih.gov The chair conformation, in contrast, is often found to be a transition state for the interconversion of twist-chair forms. nih.gov Computational and experimental thermochemical studies have analyzed the six most stable conformers of azepane to determine their relative energies. researchgate.net In more complex fused-ring systems containing a seven-membered azepine ring, the ring has been observed to adopt a distorted chair form. iucr.org

The primary low-energy conformations of the azepane ring are listed below.

| Conformation | Relative Stability |

| Twist-Chair | Most Stable |

| Chair | Transition State |

| Boat | Higher Energy |

| Based on computational studies of the parent azepane ring. nih.gov |

The introduction of substituents, particularly the sterically demanding and highly electronegative trifluoromethyl (CF₃) group, can significantly alter the conformational preferences and flexibility of the azepane ring. The rigidifying effect of a fluorine substituent is strongly dependent on the other groups present in the ring. beilstein-journals.org

Computational modeling allows for a systematic investigation of how the CF₃ group influences ring dynamics. While extensive conformational disorder is observed in some unsubstituted azepanes, fluorination can bias the ring towards a single major conformation. rsc.orgbeilstein-journals.org This is a strategy used to tackle the inherent complexity of azepane's structural forms. researchgate.net The CF₃ group's influence stems from a combination of steric and electronic effects. Steric hindrance will favor conformations where the bulky CF₃ group occupies a pseudoequatorial position to minimize unfavorable 1,3-diaxial interactions. Electronically, the strong C-F bond dipoles can engage in stabilizing or destabilizing interactions with other parts of the molecule, further influencing the conformational equilibrium. beilstein-journals.org

Advanced Computational Techniques in Fluorine Chemistry

The unique properties of fluorine necessitate the use of sophisticated computational methods to accurately model organofluorine compounds. uv.es The high electronegativity and electron density of fluorine atoms lead to strong electronic effects and noncovalent interactions that require high-level theoretical treatment. researchgate.net

Modern computational organic chemistry combines theoretical modeling with advanced computational tools to simulate reaction mechanisms and molecular properties at the atomic level. uv.es Key methods employed in the study of fluorinated azaheterocycles include:

Density Functional Theory (DFT): This is a widely used quantum chemistry method that offers a good balance between computational cost and accuracy, making it suitable for studying the mechanisms and stereoselectivity of complex organic reactions. uv.esdur.ac.uk

Ab Initio Methods: These methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, are based on first principles and can provide very high accuracy, though often at a greater computational expense. nih.gov They are often used to benchmark results from DFT calculations.

Molecular Mechanics (MM): While less accurate for describing electronic effects and reaction pathways, MM force fields are useful for rapid conformational searching of large, flexible molecules like azepanes. nih.gov

Hybrid Quantum Mechanics/Molecular Mechanics (QM/MM): These methods treat the reactive core of a molecule with a high-level QM method while the rest of the system is described by a more efficient MM force field. This is particularly useful for studying large systems or reactions in solution.

These computational techniques have proven crucial in challenging and refining our understanding of fluorine's role in molecular structure and reactivity, moving beyond older assumptions to a more nuanced view of its interactions. researchgate.net They are essential for guiding experimental efforts in the synthesis and application of complex molecules like this compound. uv.es

Application of Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For a molecule like this compound, DFT calculations can elucidate a variety of molecular properties and offer insights into its chemical reactivity and stability. While specific DFT studies exclusively focused on this compound are not widely available in peer-reviewed literature, the application of these methods to structurally similar compounds, such as fluorinated azaheterocycles and related azepane derivatives, provides a clear framework for the types of analyses that would be conducted. nih.govresearchgate.net

DFT calculations are instrumental in determining molecular geometries, vibrational frequencies, and electronic properties. For instance, in the synthesis of related compounds like 2-(3-(Trifluoromethyl)benzyl)azepane, computational studies using DFT have been employed to analyze the reaction mechanism. These studies reveal that the formation of the azepane-benzyl bond occurs via a well-defined transition state with specific geometric requirements. smolecule.com The activation energy for such processes has been calculated, providing a quantitative measure of the reaction's feasibility. smolecule.com

For this compound, DFT would be used to calculate key thermochemical parameters that describe its reactivity. These parameters, illustrated in the hypothetical data table below, are crucial for predicting how the molecule will behave in chemical reactions.

Disclaimer: The following table is for illustrative purposes only. The values are not derived from actual DFT calculations on this compound but represent the types of parameters that would be generated in such a study, based on methodologies applied to analogous compounds.

| Calculated Parameter | Hypothetical Value | Significance |

| Bond Dissociation Enthalpy (BDE) | 85-95 kcal/mol (for C-H bonds) | Indicates the energy required to break a specific bond, highlighting the most likely sites for radical reactions. |

| Ionization Potential (IP) | 8.5-9.5 eV | Represents the energy required to remove an electron, indicating the molecule's susceptibility to oxidation. |

| Proton Affinity (PA) | 220-230 kcal/mol (at the N atom) | Measures the molecule's basicity by quantifying the enthalpy change upon protonation of the nitrogen atom. |

| Electron Transfer Enthalpy (ETE) | 90-100 kcal/mol | Relates to the ability of the molecule to accept an electron, providing insight into its behavior as an oxidizing or reducing agent. |

| Dipole Moment | 2.0-3.0 D | Quantifies the polarity of the molecule, influenced by the highly electronegative trifluoromethyl group, which affects solubility and intermolecular interactions. |

Furthermore, DFT analysis can shed light on the influence of the trifluoromethyl (-CF3) group on the azepane ring. The strong electron-withdrawing nature of the -CF3 group significantly impacts the electron density distribution across the molecule. nih.gov This electronic perturbation can lower the energy of transition states in certain reactions and influence the acidity or basicity of nearby functional groups. DFT calculations can map this electron distribution, providing valuable insights into the regioselectivity and stereoselectivity of reactions involving this compound.

Molecular Modeling for Structural Insights

The three-dimensional structure and conformational flexibility of this compound are critical determinants of its chemical and physical properties. Molecular modeling encompasses a range of computational techniques used to predict and visualize the preferred shapes (conformations) of a molecule and the energy barriers between them.

The seven-membered azepane ring is inherently flexible and can adopt multiple low-energy conformations, such as chair and boat forms. nih.gov The conformational landscape of azepane derivatives is complex due to the interplay of various steric and electronic factors. The introduction of a bulky and highly electronegative trifluoromethyl group at the 2-position adds another layer of complexity.

Molecular modeling studies, often employing molecular mechanics force fields or higher-level quantum methods, are essential for exploring this conformational space. Such studies can identify the most stable conformers and the rotational energy barriers of the C-CF3 bond and the azepane ring itself. The presence of the fluorine atoms can lead to specific intramolecular interactions, such as weak hydrogen bonds (e.g., C-H···F), which can influence conformational preferences. rsc.org

A conformational analysis of this compound would aim to answer several key questions:

What are the preferred chair, twist-chair, boat, and twist-boat conformations of the azepane ring?

Does the trifluoromethyl group preferentially occupy an axial or equatorial-like position?

What is the energetic cost of ring inversion?

The findings from such studies are critical for understanding how the molecule might interact with other molecules, such as biological receptors or catalysts. For example, molecular docking studies on other azepine derivatives have been used to predict their binding affinity to protein targets. nih.govneliti.com The specific conformation of this compound would be a crucial input for similar predictive models.

Disclaimer: The following table is for illustrative purposes. The data represents a hypothetical conformational analysis of this compound and is intended to show the type of results generated from molecular modeling, based on studies of similar heterocyclic systems.

| Conformer | Relative Energy (kcal/mol) | Key Dihedral Angles (°) | Predicted Population (%) at 298 K |

| Chair (CF3 pseudo-equatorial) | 0.00 | N1-C2-C3-C4: ~60, C2-C3-C4-C5: ~-55 | ~ 75% |

| Chair (CF3 pseudo-axial) | 1.5 - 2.5 | N1-C2-C3-C4: ~55, C2-C3-C4-C5: ~-50 | ~ 10% |

| Twist-Boat | 3.0 - 4.0 | Variable | < 5% |

| Boat | 4.0 - 5.0 | Variable | < 1% |

Q & A

Q. What are the common synthetic routes for preparing 2-(trifluoromethyl)azepane, and how do reaction conditions influence yield and stereochemistry?

The synthesis of this compound typically involves cyclization strategies or annulation reactions. For example, α,β-unsaturated aldehydes can act as 4-carbon synthons in [4+3] annulations with trifluoroethylisatinimines under iminium-ion catalysis, yielding spirocyclic azepanes with enantioselectivity . Cyclization of precursors like β-amino acids with trifluoromethyl groups can also be achieved via stereocontrolled methods, where reaction solvents (e.g., THF or DMF), temperature (room temp. to reflux), and catalysts (e.g., proline-derived organocatalysts) critically affect both yield (60–95%) and enantiomeric excess (up to 99% ee) .

Q. Which analytical techniques are most effective for characterizing the structural and stereochemical properties of this compound?

Key techniques include:

- NMR spectroscopy : To resolve stereochemistry and confirm substituent positions (e.g., NMR for trifluoromethyl group analysis) .

- X-ray crystallography : For absolute configuration determination, particularly in spirocyclic derivatives .

- HPLC-MS : To assess purity and monitor reaction progress .

- Thermogravimetric analysis (TGA) : For evaluating thermal stability, especially in fluorinated analogs .

Q. How does the trifluoromethyl group influence the physicochemical and pharmacokinetic properties of azepane derivatives?

The CF group enhances lipophilicity (logP increases by ~1–2 units), metabolic stability (via reduced cytochrome P450 metabolism), and bioavailability. Fluorine’s electronegativity also modulates pKa values, affecting receptor binding. Comparative studies show CF-substituted azepanes exhibit 2–3x longer half-lives in vivo compared to non-fluorinated analogs .

Advanced Research Questions

Q. What strategies enable enantioselective synthesis of this compound derivatives, and how are chiral centers controlled?

Enantioselectivity is achieved via:

- Organocatalysis : Proline-derived catalysts (e.g., catalyst C-8 in Scheme 15) induce β,γ′-regioselectivity in [4+3] annulations, yielding spirooxindoles with 85–99% ee .

- Chiral resolution : Diastereomeric salt formation using tartaric acid derivatives .

- Asymmetric hydrogenation : Employing Ru-BINAP complexes for reducing imine intermediates .

Q. What mechanistic insights explain the biological activity of this compound in neurological and oncological targets?

The compound’s azepane ring and CF group facilitate dual mechanisms:

Q. How can researchers resolve contradictions in reported biological activity data for this compound analogs?

Discrepancies often arise from:

- Substituent positioning : Meta vs. para CF placement on phenyl rings alters IC by 10–100x in kinase assays .

- Assay conditions : Varying pH or serum protein content in cell-based vs. biochemical assays .

- Species-specific metabolism : Rodent vs. human liver microsome stability data (e.g., t differences >50%) .

Q. What computational methods predict the binding affinity of this compound derivatives to therapeutic targets?

Molecular docking (AutoDock Vina) and molecular dynamics (GROMACS) simulations are used to model interactions. For example, CF-azepane derivatives show higher binding scores (−9.2 kcal/mol) to β-amyloid plaques than non-fluorinated analogs (−7.5 kcal/mol) due to hydrophobic complementarity .

Q. How can reaction conditions be optimized to scale up this compound synthesis while maintaining stereochemical fidelity?

Use design of experiments (DoE) to optimize:

- Solvent polarity : DMF improves cyclization yields (90% vs. 70% in THF) but may racemize chiral centers .

- Catalyst loading : Reducing organocatalyst from 20 mol% to 10 mol% retains enantioselectivity (>90% ee) while lowering costs .

- Workup protocols : Chromatography-free purification via acid-base extraction minimizes product loss .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.